4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine class This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethylphenyl group at the 4-position and a 4-fluorophenyl group at the 6-position The amine group is located at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The 3,4-dimethylphenyl and 4-fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, primarily at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
Oxidation: Formation of 3,4-dimethylbenzaldehyde, 3,4-dimethylbenzoic acid, and 4-fluorobenzaldehyde.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives of the compound.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine: Lacks the fluorine substitution on the phenyl ring.
4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the dimethyl substitution on the phenyl ring.
4-(3,4-Dimethylphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both 3,4-dimethyl and 4-fluorophenyl substitutions, which can influence its chemical reactivity, biological activity, and physical properties. The combination of these substituents can result in enhanced potency, selectivity, and stability compared to similar compounds.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c1-11-3-4-14(9-12(11)2)17-10-16(21-18(20)22-17)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXYKYYZIXGNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.